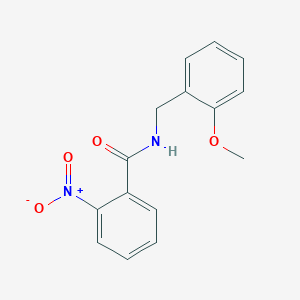

N-(2-methoxybenzyl)-2-nitrobenzamide

Descripción

N-(2-Methoxybenzyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the ortho-position of the benzoyl ring and a 2-methoxybenzyl substituent on the amide nitrogen. Synthetically, it is prepared via condensation reactions between 2-nitrobenzoyl chloride and 2-methoxybenzylamine under controlled conditions, yielding a crystalline product . X-ray crystallography confirms its planar benzamide core and distinct intramolecular interactions, such as hydrogen bonding between the amide carbonyl and methoxy oxygen, stabilizing the molecular conformation .

Propiedades

Fórmula molecular |

C15H14N2O4 |

|---|---|

Peso molecular |

286.28 g/mol |

Nombre IUPAC |

N-[(2-methoxyphenyl)methyl]-2-nitrobenzamide |

InChI |

InChI=1S/C15H14N2O4/c1-21-14-9-5-2-6-11(14)10-16-15(18)12-7-3-4-8-13(12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |

Clave InChI |

RLMZJOKWGPBAMS-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

-

Materiales de Inicio:

- ácido 2-nitrobenzoico

- 2-metoxibencilamina

-

Pasos de Reacción:

Paso 1: Activación del ácido 2-nitrobenzoico utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP).

Paso 2: Adición de 2-metoxibencilamina al ácido 2-nitrobenzoico activado para formar N-(2-metoxibencil)-2-nitrobenzamida.

Métodos de Producción Industrial:

La producción industrial puede implicar pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada se pueden emplear para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones:

-

Reducción:

Reactivos: Gas hidrógeno (H₂) con un catalizador de paladio sobre carbón (Pd/C).

Condiciones: Temperatura ambiente y presión atmosférica.

Productos: Reducción del grupo nitro a un grupo amina, formando N-(2-metoxibencil)-2-aminobenzamida.

-

Sustitución:

Reactivos: Nucleófilos como aminas o tioles.

Condiciones: Calentamiento suave en presencia de una base como la trietilamina.

Productos: Derivados sustituidos de N-(2-metoxibencil)-2-nitrobenzamida.

Aplicaciones Científicas De Investigación

Química:

Catálisis: Utilizado como ligando en reacciones catalizadas por metales de transición.

Ciencia de los Materiales: Incorporado a polímeros para mejorar sus propiedades.

Biología:

Inhibición Enzimática: Posible inhibidor de enzimas específicas debido a sus características estructurales.

Estudios de Unión de Proteínas: Utilizado en estudios para comprender las interacciones proteína-ligando.

Medicina:

Desarrollo de Fármacos: Investigado por su potencial como farmacóforo en el diseño de nuevos agentes terapéuticos.

Actividad Antimicrobiana: Estudiado por su eficacia contra diversas cepas microbianas.

Industria:

Síntesis de Tintes: Utilizado como intermedio en la síntesis de tintes y pigmentos.

Aditivos de Polímeros: Incorporado a polímeros para mejorar sus propiedades mecánicas y térmicas.

Mecanismo De Acción

El mecanismo por el cual N-(2-metoxibencil)-2-nitrobenzamida ejerce sus efectos depende de su aplicación específica. Por ejemplo, como inhibidor enzimático, puede unirse al sitio activo de la enzima, bloqueando el acceso del sustrato e inhibiendo así la actividad enzimática. El grupo nitro puede participar en reacciones redox, mientras que el grupo metoxibencilo puede aumentar la afinidad de unión mediante interacciones hidrofóbicas.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Key Observations :

- Electron-withdrawing vs.

- Steric effects : Bulky substituents, such as ethyl and methyl groups in , reduce solubility but improve membrane permeability.

Reaction Pathways:

- The target compound is synthesized via acyl chloride-amine coupling, a method shared with 4MNB . However, 4MNB requires harsher conditions (e.g., higher temperatures) due to the electron-withdrawing bromine substituent slowing nucleophilic attack .

- Derivatives with amino groups (e.g., ) often require protective-group strategies to prevent side reactions.

Physicochemical Data:

- Solubility : The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility, similar to 4MNB . In contrast, the methoxyethoxy derivative shows improved water solubility due to its hydrophilic side chain.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C for the target compound, higher than 4MNB (154°C) due to stronger intramolecular H-bonding .

Analytical Characterization

- Mass Spectrometry : The target compound fragments to generate ions at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺), consistent with cleavage of the N-(2-methoxybenzyl) group . This pattern aligns with structurally related NBOMe derivatives .

- NMR Spectroscopy : The methoxy proton signal appears at δ 3.8–4.0 ppm, distinct from the δ 4.2–4.5 ppm range observed in methoxyethoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.